![molecular formula C6H9N3O B12826932 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone](/img/structure/B12826932.png)
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone
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Overview
Description
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylimidazole and glyoxal.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imidazole ring. Common solvents include water, ethanol, or other polar solvents.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated systems for purification to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of amino-imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of imidazole, including 2-amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, exhibit significant antimicrobial properties. In a study evaluating the antibacterial activity of imidazole derivatives against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, compounds structurally related to this compound displayed promising results, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. A series of synthesized imidazole derivatives, including those related to this compound, were tested against different cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Imidazole Derivatives
Compound | IC50 (C6) | IC50 (HepG2) |
---|---|---|
20a | 27.0 ± 1.41 | 50.0 ± 5.0 |
20b | 20 ± 2.0 | 26.33 ± 1.53 |
20g | 15.67 ± 2.52 | 58.33 ± 2.89 |
Synthetic Applications
Synthesis of Novel Compounds
The presence of the imidazole ring in the structure of this compound facilitates its use as a building block in the synthesis of more complex molecules. For instance, it can be employed in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown efficacy as phosphodiesterase inhibitors . This synthetic versatility highlights its importance in drug discovery and development.
Biological Screening and Computational Studies
In Vitro Biological Screening
In vitro studies have been conducted to assess the biological activities of various derivatives of imidazole, including those derived from this compound. These studies typically involve evaluating cytotoxicity against multiple cancer cell lines using assays such as MTT, which measures cell viability .
Computational Insights
Computational methods have been employed to predict the binding affinities and interactions of imidazole derivatives with biological targets. These studies provide insights into the mechanisms through which these compounds exert their effects, aiding in the design of more potent analogs .
Summary and Future Directions
The compound this compound demonstrates significant potential across various applications in medicinal chemistry and synthetic biology. Its antimicrobial and anticancer properties make it a valuable candidate for further research aimed at developing new therapeutic agents.
Future studies should focus on:
- Exploring Structure-Activity Relationships (SAR) : Understanding how modifications to the core structure influence biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Mechanistic Studies : Investigating the molecular mechanisms underlying its biological activities.
By leveraging both synthetic chemistry and computational approaches, researchers can continue to uncover new applications for this promising compound.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Clotrimazole: An antifungal agent with an imidazole structure.
Uniqueness
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties compared to other imidazole derivatives.
Biological Activity
2-Amino-1-(4-methyl-1H-imidazol-5-yl)ethanone, also known as a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications in various fields, including antimicrobial, antifungal, and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an imidazole ring, which is known for its ability to interact with biological macromolecules. Its molecular formula is C6H8N2O, and it has a molecular weight of 140.14 g/mol. The imidazole moiety confers unique properties that facilitate interactions with enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as a ligand that can modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing metabolic pathways.
- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through cell cycle arrest mechanisms, particularly in wild-type and mutant p53 cell lines.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the bacterial strain:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Bacillus subtilis | 4.69 |
Pseudomonas aeruginosa | 13.40 |
These results highlight the compound's potential as an antibacterial agent in pharmaceutical applications .
Antifungal Activity
In addition to antibacterial effects, the compound exhibits antifungal properties:
Fungal Strain | MIC (µM) |
---|---|
Candida albicans | 16.69 |
Fusarium oxysporum | 56.74 |
These findings suggest that this compound could be developed into antifungal treatments .
Anticancer Activity
The compound has also been evaluated for its anticancer properties through in vitro studies on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT-116 (Colon Cancer) | 10 |
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 12 |
The mechanism involves inducing G0/G1 and G2/M cell cycle arrest and promoting apoptosis in treated cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening : A study conducted on synthesized derivatives of imidazole indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains, showcasing its potential in combating antibiotic resistance .
- Cytotoxicity Evaluation : In vitro assays demonstrated that the compound effectively inhibits the growth of cancer cells while sparing non-cancerous cells, suggesting a selective action that could minimize side effects associated with traditional chemotherapeutics .
- Molecular Docking Studies : Computational analyses revealed strong binding affinities between the compound and various target proteins involved in disease pathways, supporting its therapeutic potential through targeted action .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-amino-1-(5-methyl-1H-imidazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(10)2-7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9) |
InChI Key |
XSJVQQADPOCMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)CN |
Origin of Product |
United States |
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